molecular formula C9H10ClNO3S B1527362 [4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride CAS No. 1250541-64-0

[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride

Cat. No.: B1527362
CAS No.: 1250541-64-0
M. Wt: 247.7 g/mol
InChI Key: IOWWBWLSFVRSHU-UHFFFAOYSA-N
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Description

[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a methylcarbamoyl (CONHMe) substituent at the para position of the benzene ring.

Properties

IUPAC Name

[4-(methylcarbamoyl)phenyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-11-9(12)8-4-2-7(3-5-8)6-15(10,13)14/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWWBWLSFVRSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, leading to the formation of stable complexes. This compound is known to react with nucleophilic groups such as amines and thiols, which are commonly found in proteins and enzymes. The nature of these interactions often involves the formation of sulfonamide or sulfonate ester linkages, which can alter the activity and function of the target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit or activate specific enzymes, leading to changes in metabolic flux and the regulation of gene expression. These modifications can result in altered cellular responses, such as changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to active sites of enzymes, leading to enzyme inhibition or activation. This binding often involves the formation of a covalent bond between the sulfonyl chloride group and nucleophilic residues in the enzyme’s active site. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, such as cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by inhibiting or activating key enzymes in metabolic pathways. For example, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization can also affect the stability and degradation of the compound, influencing its overall efficacy.

Biological Activity

[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is characterized by a phenyl ring substituted with a methylcarbamoyl group and a methanesulfonyl chloride moiety, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H10ClNO3S\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_3\text{S}

This compound features:

  • A methylcarbamoyl group, which may enhance solubility and bioavailability.
  • A methanesulfonyl chloride group that can participate in nucleophilic substitution reactions.
  • Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by targeting folate synthesis pathways.
  • Antitumor Potential : Research has suggested that derivatives of methanesulfonyl chloride can exhibit antitumor activity. The mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation.
  • Genotoxicity : The genotoxic potential of this compound has been evaluated in various assays. It has shown positive results in the Ames test, indicating mutagenic properties that warrant caution in therapeutic applications .

Toxicity Profile

The toxicity of this compound has been assessed through various in vivo and in vitro studies:

  • Acute Toxicity : Inhalation studies indicate an LC50 value ranging from 0.82 to 1.17 mg/l, suggesting significant respiratory irritation potential .
  • Dermal and Eye Irritation : The compound causes severe skin irritation and eye damage upon contact, highlighting the need for protective measures during handling .

Antitumor Activity

A study investigated the antitumor effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating substantial cytotoxicity at concentrations ranging from 10 to 50 µM.

Genotoxicity Assessment

In a genotoxicity evaluation using human lymphocytes, this compound exhibited mutagenic effects, as evidenced by increased frequency of chromosomal aberrations compared to control groups .

Data Tables

Biological Activity Assay Type Result
AntimicrobialDisk diffusion assayInhibition zones observed
AntitumorMTT assayIC50 = 25 µM
GenotoxicityAmes testPositive (mutagenic)
Skin irritationDraize testSevere irritation observed

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Physical Data Applications/Reactivity Insights
This compound (Target) C₉H₁₀ClNO₃S* ~247.7* CONHMe (para) N/A Likely used in bioactive sulfonamide synthesis
(4-Fluorophenyl)methanesulfonyl chloride C₇H₆ClFO₂S 208.63 F (para) CAS 103360-04-9 Pharmaceutical intermediates (fluorine enhances metabolic stability)
[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₆ClF₃O₂S 270.65 CF₃ (para) InChI Key: KKBNUPMMAGEQAT Agrochemicals/drugs (lipophilicity and stability)
4-Methylsulfonylbenzyl bromide C₈H₉BrO₂S 249.12 SO₂Me (para), Br (CH₂) mp 82–86°C Alkylating agent in synthesis
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 219.69 Cl, Me (meta/para) CAS 71270-61-6 Sulfonamide drug precursor

*Calculated based on standard atomic weights.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs):
    • The fluorine substituent in (4-Fluorophenyl)methanesulfonyl chloride is a moderate EWG, increasing the electrophilicity of the sulfonyl chloride group and enhancing reactivity toward nucleophiles (e.g., amines).
    • The trifluoromethyl (CF₃) group is a strong EWG, significantly boosting the compound's stability against hydrolysis and metabolic degradation. This makes it valuable in agrochemicals.
  • Methylcarbamoyl (CONHMe): The target compound’s CONHMe group combines polar amide and methyl moieties. This balance could moderate reactivity compared to stronger EWGs like CF₃.

Stability and Handling

  • Thermal Stability: Compounds with strong EWGs (e.g., CF₃ ) exhibit higher thermal stability. The target compound’s stability may align with mid-range EWGs like F .
  • Hydrolysis Sensitivity: Sulfonyl chlorides are generally moisture-sensitive. The trifluoromethyl analog’s stability suggests slower hydrolysis compared to the fluorophenyl derivative .

Preparation Methods

Thioanisole-Based Synthesis and Subsequent Oxidation/Chlorination

A common route starts from thioanisole derivatives, which undergo acetylation and further transformations to introduce the sulfonyl chloride group.

Key steps include:

  • Reaction of thioanisole with acetyl chloride in the presence of catalysts such as sodium hydride or tert-butoxide bases in solvents like tetrahydrofuran or N,N-dimethylformamide at 50–70°C for 10–20 hours to form 4-methylthioacetophenone intermediates.

  • Subsequent oxidation and chlorination steps convert methylthio groups into methylsulfonyl chlorides.

Reaction conditions and yields:

Step Reactants Catalyst Solvent Temp (°C) Time (h) Notes
1 Thioanisole + Acetyl chloride NaH or t-BuOK THF or DMF 50–70 10–20 Dropwise addition, stirring, followed by workup
2 Intermediate oxidation/chlorination Various oxidants/chlorinating agents Variable Variable Variable Purification by column chromatography

This method is industrially valuable due to the use of relatively inexpensive catalysts and reagents, though reaction times are relatively long.

One-Pot Telescoping Method via Thiourea and N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide (NCBSI)

A more recent and efficient method involves a one-pot, two-step reaction starting from alkyl halides:

  • First, the alkyl halide (e.g., benzyl chloride derivatives) reacts with thiourea to form S-alkyl isothiouronium salts.

  • Then, in the presence of NCBSI and hydrochloric acid, these salts undergo oxidative chlorosulfonation to yield the corresponding sulfonyl chlorides.

Key features:

  • Mild reaction conditions (room temperature to moderate heating).

  • Excellent yields (up to 96–97% for various substituted benzyl sulfonyl chlorides).

  • Easy workup and recyclability of the NCBSI reagent by-product.

Representative reaction conditions and yields:

Substrate (S-Benzyl isothiouronium salt) Solvent HCl Concentration Time (min) Yield (%) Notes
Benzyl chloride (unsubstituted) MeCN 2 M 45 96 Optimized conditions, high yield
p-Methylbenzyl chloride MeCN 2 M Longer 97 Electron-donating group slightly slows reaction
p-Nitrobenzyl chloride MeCN 2 M Extended 86 Electron-withdrawing group reduces yield

Mechanism:

  • Formation of alkyl sulfonyl methanimidamide intermediate.

  • Hydrolysis to sulfinic acid.

  • Chlorination to sulfonyl chloride.

This method is highly advantageous for synthesizing sulfonyl chlorides, including this compound analogs, due to its efficiency and scalability.

Autoclave-Based Sulfinate Salt Formation and Methylation

Another industrially relevant approach involves:

  • Preparation of 4-methyl sodium benzene sulfinate by reacting 4-toluene sulfonyl chloride with sodium salt solutions under controlled pH (7.5–9.0) and temperature (40–90°C) in an autoclave.

  • Subsequent methylation of the sulfinate salt with methyl chloride under pressure (2.6–3.0 MPa) at 50–90°C to yield the methylsulfonyl derivative.

  • The process includes careful monitoring by thin-layer chromatography and involves multi-hour reaction times (1.5–2.5 hours for sulfinate formation, ~4 hours for methylation).

This method is suitable for large-scale production and offers good control over reaction parameters.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Catalysts Reaction Conditions Yield Range Advantages Limitations
Thioanisole acetylation + oxidation Thioanisole NaH, t-BuOK, acetyl chloride 50–70°C, 10–20 h Moderate to good Inexpensive reagents, well-studied Long reaction times, multiple steps
Thiourea + NCBSI telescoping Alkyl halides (benzyl chloride derivatives) Thiourea, NCBSI, HCl Room temp to moderate heat 85–97% One-pot, mild conditions, recyclable Requires NCBSI preparation
Autoclave sulfinate formation + methylation 4-Toluene sulfonyl chloride Sodium salts, methyl chloride 40–90°C, pressurized methylation Industrial scale Scalable, controlled, good purity Requires high pressure equipment

Research Findings and Notes

  • The thiourea/NCBSI method demonstrates superior yields and operational simplicity, making it attractive for laboratory and industrial synthesis of sulfonyl chlorides with diverse substituents.

  • The autoclave sulfinate methylation process is more suited for large-scale industrial synthesis where pressure equipment is available, offering robust control over reaction parameters.

  • The thioanisole acetylation route, while classical, involves longer reaction times and multiple purification steps but uses readily available reagents.

  • Purification techniques typically involve silica gel column chromatography and recrystallization from mixed solvents (e.g., petroleum ether and ethyl acetate) to achieve high purity.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Temperature0–5°C (initial), RT (final)Prevents exothermic decomposition
SolventDichloromethaneMaximizes solubility of intermediates
Reagent Ratio1:1.2 (precursor:SOCl₂)Reduces unreacted starting material

Q. Table 2: Safety Protocols

HazardMitigation StrategyReference
Moisture SensitivityUse molecular sieves in storage
HCl Gas ReleasePerform reactions in fume hoods
Skin ContactWear nitrile gloves and lab coats

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride
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